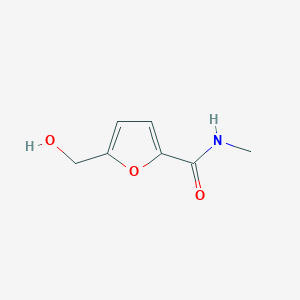

5-(Hydroxymethyl)-N-methyl-2-furamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(hydroxymethyl)-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-8-7(10)6-3-2-5(4-9)11-6/h2-3,9H,4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBSWNKGLWHJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672471 | |

| Record name | 5-(Hydroxymethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-28-8 | |

| Record name | 5-(Hydroxymethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(Hydroxymethyl)-N-methyl-2-furamide: Pathways, Protocols, and Mechanistic Insights

Abstract: 5-(Hydroxymethyl)-N-methyl-2-furamide is a functionalized furan derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its synthesis leverages the bio-based platform chemical 5-Hydroxymethylfurfural (HMF), positioning it at the nexus of sustainable chemistry and advanced molecular design. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, beginning with the selective oxidation of HMF to its corresponding carboxylic acid, followed by robust methods for amide bond formation. We offer in-depth analysis of catalytic and biocatalytic strategies, detailed experimental protocols, and a discussion of the mechanistic underpinnings that govern these transformations. This document is intended for researchers and development scientists seeking to synthesize and utilize this valuable furanic compound.

Introduction and Strategic Overview

The furan ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The transition from fossil fuel-based feedstocks to renewable biomass has positioned 5-Hydroxymethylfurfural (HMF), derived from C6 sugars, as a critical platform chemical.[1][2][3] The inherent functionalities of HMF—an aldehyde, a primary alcohol, and a furan ring—offer a rich chemical playground for producing a wide array of value-added derivatives.[3][4]

This compound is one such derivative, incorporating a stable amide linkage and a reactive hydroxymethyl group. This structure is of interest for creating novel polymers, agrochemicals, and pharmaceutical intermediates. The core challenge in its synthesis lies in a two-stage process: the selective oxidation of HMF's aldehyde group and the subsequent efficient formation of the N-methyl amide bond without affecting the hydroxymethyl group.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals the most direct synthetic strategy. The primary disconnection occurs at the amide C-N bond, identifying 5-(hydroxymethyl)-2-furoic acid (HMFCA) and methylamine as the immediate precursors. HMFCA, in turn, is accessible through the selective oxidation of HMF. This multi-step approach from a renewable starting material underscores the synthesis's strategic value.

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Intermediate: 5-(Hydroxymethyl)-2-furoic Acid (HMFCA)

The conversion of HMF to HMFCA is the critical first stage, demanding the selective oxidation of an aldehyde in the presence of a primary alcohol. Both chemocatalytic and biocatalytic methods have proven effective.

Method A: Heterogeneous Catalytic Aerobic Oxidation

This approach utilizes supported noble metal catalysts (e.g., Au, Pt, Pd) with oxygen or air as the terminal oxidant, representing a green and efficient strategy. The reaction mechanism typically involves the adsorption of HMF onto the catalyst surface, followed by oxidative dehydrogenation of the aldehyde's hemiacetal, formed by interaction with water or an alcohol solvent. The choice of metal, support, and reaction conditions is crucial for achieving high selectivity.

Method B: Whole-Cell Biocatalytic Oxidation

Biocatalysis offers exceptional selectivity under mild, aqueous conditions. Specific microorganisms, such as strains of Pseudochrobactrum sp. and Lysinibacillus sp., have been identified as effective whole-cell biocatalysts for transforming HMF into HMFCA.[5] These systems utilize endogenous oxidoreductase enzymes that preferentially target the aldehyde group. In some cases, near-quantitative yields can be achieved.[5][6]

Data Presentation: Comparison of HMF Oxidation Methods

| Method | Catalyst / Biocatalyst | Oxidant | Temperature (°C) | Typical Yield | Key Advantages |

| Catalytic | Supported Au, Pt, or Pd | O₂ or Air | 60 - 120 | 85 - 98% | High throughput, catalyst reusability, green oxidant. |

| Biocatalytic | Pseudochrobactrum sp. B2L | Aerobic | 30 - 37 | >99%[5] | Exceptional selectivity, mild conditions, aqueous media. |

Amide Bond Formation: From HMFCA to the Final Product

Direct amidation by heating a carboxylic acid with an amine is often inefficient and requires harsh conditions that can degrade the furan substrate.[7] Therefore, activation of the carboxylic acid group of HMFCA is essential for efficient amide bond formation with methylamine.

Sources

- 1. Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic Conversion of 5-Hydroxymethylfurfural to High-Value Derivatives by Selective Activation of C-O, C=O, and C=C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols [frontiersin.org]

- 5. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

"5-(Hydroxymethyl)-N-methyl-2-furamide" chemical properties

An In-Depth Technical Guide to 5-(Hydroxymethyl)-N-methyl-2-furamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a derivative of the versatile bio-based platform chemical 5-Hydroxymethylfurfural (HMF). While specific research on this exact molecule is limited, this document synthesizes established chemical principles and data from closely related furan compounds to provide a robust guide for researchers. We will explore its physicochemical properties, propose a detailed, field-proven synthetic route, discuss methods for its characterization, and contextualize its potential within the broader landscape of bioactive furan derivatives. This guide is intended for professionals in chemical synthesis, drug discovery, and materials science.

Introduction: The Furan Scaffold in Modern Chemistry

The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal and materials chemistry.[1][2][3] Its unique electronic and steric properties, often acting as a bioisostere for phenyl groups, make it a privileged scaffold in pharmacologically active compounds.[1] Furan derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][4][5]

This compound belongs to this important class of molecules. It is a direct derivative of 5-Hydroxymethyl-2-furancarboxylic acid (HMFA), which itself is an oxidation product of HMF—a key chemical building block derivable from biomass.[6][7] The structure, featuring a primary alcohol, a secondary amide, and the furan core, presents multiple points for further chemical modification, making it an attractive target for creating novel chemical entities.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Precursor.

| Property | 5-(Hydroxymethyl)-2-furancarboxylic Acid (HMFA) (Precursor) | This compound (Target) |

| Molecular Formula | C₆H₆O₄[8] | C₇H₉NO₃ |

| Molecular Weight | 142.1 g/mol [8] | 155.15 g/mol |

| CAS Number | 6338-41-6[6] | 1185320-28-8[9] |

| Appearance | Pale Yellow Solid[6] | Predicted: White to pale yellow solid |

| Melting Point | ~247 °C (decomposes)[6] | Predicted: < 200 °C |

| Solubility | DMF: 15 mg/ml, DMSO: 10 mg/ml, Ethanol: 100 mg/ml[8] | Predicted: Soluble in Methanol, Ethyl Acetate, Dichloromethane, DMSO, DMF |

| SMILES | O=C(O)c1ccc(CO)o1[10] | CNC(=O)c1ccc(CO)o1 |

| InChIKey | PCSKKIUURRTAEM-UHFFFAOYSA-N[8] | Not available |

Proposed Synthesis and Purification Workflow

The most logical and efficient synthesis of this compound involves a two-step process starting from the readily available biomass-derived platform molecule, 5-Hydroxymethylfurfural (HMF).

-

Step 1: Selective Oxidation of HMF to 5-Hydroxymethyl-2-furancarboxylic acid (HMFA).

-

Step 2: Amide Coupling of HMFA with methylamine.

This approach is modular, allowing for the synthesis of a library of amide derivatives by substituting different amines in the second step.

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol: Amidation of HMFA

This protocol is adapted from established methods for the synthesis of furan-based amides.[11]

Materials:

-

5-(Hydroxymethyl)-2-furancarboxylic acid (HMFA) (1.0 eq)

-

Methylamine solution (e.g., 2.0 M in THF) (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add HMFA (1.0 eq) and DMAP (0.1 eq). Dissolve the solids in anhydrous DCM.

-

Activation: Add DCC (1.1 eq) to the solution. Stir at room temperature for 20 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form. Causality: DCC activates the carboxylic acid group of HMFA, forming a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack.

-

Nucleophilic Addition: Slowly add the methylamine solution (1.2 eq) to the reaction mixture at 0 °C (ice bath). Causality: The primary amine acts as a nucleophile, attacking the activated carboxyl group. Using a slight excess of the amine ensures complete consumption of the limiting HMFA. The reaction is cooled to control its exothermicity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting HMFA spot is consumed.

-

Workup:

-

Filter the reaction mixture to remove the precipitated DCU byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 30-70% Ethyl Acetate in Hexanes) to afford the pure this compound.

Spectroscopic Characterization Profile (Predicted)

While experimental spectra are not published, the structure allows for a confident prediction of key signals, based on data from analogous compounds.[12]

-

¹H NMR:

-

Hydroxymethyl Protons (-CH₂OH): A singlet expected around δ 4.5-4.7 ppm.

-

Furan Protons: Two doublets expected in the aromatic region (δ 6.0-7.5 ppm), characteristic of a 2,5-disubstituted furan ring.

-

N-Methyl Protons (-NHCH₃): A singlet (or a doublet if coupling to the NH proton is observed) around δ 2.8-3.0 ppm.

-

Amide Proton (-NH): A broad singlet expected around δ 7.0-8.5 ppm.

-

Alcohol Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected in the range of δ 160-165 ppm.

-

Furan Carbons: Four distinct signals expected between δ 105-160 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): Expected around δ 56-58 ppm.

-

N-Methyl Carbon (-CH₃): Expected around δ 26-28 ppm.

-

-

FT-IR (Infrared Spectroscopy):

-

O-H Stretch: Broad peak around 3300-3400 cm⁻¹ (from the alcohol).

-

N-H Stretch: Sharp peak around 3300 cm⁻¹ (from the secondary amide).

-

C=O Stretch: Strong, sharp peak around 1630-1650 cm⁻¹ (amide I band).

-

C-O Stretch: Peak around 1020-1040 cm⁻¹ (from the alcohol and furan ether).

-

-

High-Resolution Mass Spectrometry (HRMS):

-

The calculated exact mass for C₇H₉NO₃ [M+H]⁺ would be approximately 156.0655. This value is crucial for confirming the elemental composition of the synthesized product.

-

Potential Applications and Biological Relevance

The therapeutic potential of furan-containing molecules is well-documented.[1][2][3] The inclusion of the furan nucleus is a key strategy in the design of novel chemotherapeutic agents.[2] Slight modifications to the substitution pattern on the furan ring can lead to significant changes in biological activity, making derivatives like this compound intriguing candidates for screening.[3]

-

Drug Discovery: Given the known antibacterial, anti-inflammatory, and anticancer activities of various furan amides, this molecule serves as a valuable starting point for library synthesis and high-throughput screening.[4][5]

-

Materials Science: The hydroxymethyl group offers a reactive handle for polymerization or grafting onto surfaces, making it a potential monomer for creating novel bio-based polymers.

-

Agrochemicals: The furan scaffold is present in some nematicides and fungicides; this derivative could be explored for potential applications in crop protection.[10]

Safety and Handling

As a novel chemical entity, this compound should be handled with care, assuming it is potentially hazardous. The precursor, HMFA, is known to cause skin and eye irritation.[10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- A Review on Biological and Medicinal Significance of Furan. University of Omar Al-Mukhtar.

- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

- Furan: A Promising Scaffold for Biological Activity (2024). International Journal of Advanced Biological and Biomedical Research.

- Synthesis and biological activity of furan deriv

- 5-(Hydroxymethyl)-N,N-dimethyl-2-furamide. Biosynth.

- This compound. Anhui Kery Pharmaceutical Co., Ltd.

- N-(4-hydroxyphenyl)-5-methyl-2-furamide (915922-65-5). Chemchart.

- 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID. ChemicalBook.

- CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan. CymitQuimica.

- 5-Hydroxymethyl-2-furancarboxylic Acid (CAS 6338-41-6). Cayman Chemical.

- Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural.

- 5-(Hydroxymethyl)furan-2-carboxylic Acid. Tokyo Chemical Industry Co., Ltd..

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

- CAS 13139-14-5 Nα-Boc-L-tryptophan. BOC Sciences.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

- Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its deriv

- Nα-Boc-L-tryptophan. Chem-Impex.

- 5-Hydroxymethyl-2-furoic acid. PubChem.

- 5-(Hydroxymethyl)furfural. PubChem.

- Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Bioc

- Boc-Trp-OH = 99.0 TLC 13139-14-5. Sigma-Aldrich.

- N-tert-Butoxycarbonyl-L-tryptophan. PubChem.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. scispace.com [scispace.com]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 5. ijabbr.com [ijabbr.com]

- 6. 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound [chemdict.com]

- 10. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 5-(Hydroxymethyl)-N-methyl-2-furamide (CAS 1185320-28-8): Synthesis, Characterization, and Therapeutic Potential

Disclaimer: 5-(Hydroxymethyl)-N-methyl-2-furamide is a commercially available compound for research purposes, yet it is largely uncharacterized in peer-reviewed literature. This guide provides a technical overview based on established chemical principles and extrapolated data from structurally related furan derivatives. The experimental protocols described herein are proposed methodologies for its synthesis and evaluation, designed to serve as a foundational framework for researchers.

Executive Summary

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1] this compound, containing a 2-substituted furan ring with both a hydroxymethyl group at the 5-position and an N-methylamide function, represents an intriguing but underexplored molecule. This guide synthesizes information from analogous compounds to propose a viable synthetic route, predict its physicochemical properties, and outline a comprehensive strategy for evaluating its therapeutic potential, particularly in oncology and infectious diseases. The methodologies are presented to ensure scientific rigor and reproducibility, providing drug development professionals with a robust starting point for investigation.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its development.[2] While extensive experimental data for this compound is not publicly available, its key properties can be predicted based on its structure.

Table 1: Physicochemical Characteristics of this compound

| Property | Data / Predicted Value | Source / Rationale |

| CAS Number | 1185320-28-8 | Public Chemical Databases |

| Molecular Formula | C₇H₉NO₃ | Public Chemical Databases |

| Molecular Weight | 155.15 g/mol | Calculated from Molecular Formula |

| Physical Form | Solid | Supplier Data |

| Predicted Solubility | Soluble in water, polar organic solvents (e.g., MeOH, EtOH, DMSO) | Presence of polar hydroxymethyl and amide groups suggests good polarity and hydrogen bonding capability. |

| Predicted Reactivity | The hydroxymethyl group can undergo oxidation to an aldehyde or carboxylic acid, or esterification. The amide bond is stable but can be hydrolyzed under strong acidic or basic conditions. The furan ring is susceptible to electrophilic substitution and can be sensitive to strong acids. | Based on fundamental organic chemistry principles of the constituent functional groups. |

Proposed Synthesis Pathway

A logical and efficient synthesis is paramount for producing sufficient quantities of a compound for screening and development. Based on established methodologies for the synthesis of furoic acid amides and the availability of bio-renewable starting materials, a robust two-step synthesis is proposed starting from 5-(Hydroxymethyl)-2-furoic acid (HMFCA).[3][4] HMFCA itself is readily accessible from the oxidation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass.[5][6]

Synthesis Workflow

The proposed synthesis involves an initial activation of the carboxylic acid followed by amidation with methylamine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Hydroxymethyl)-2-furoyl chloride

-

Suspend 5-(Hydroxymethyl)-2-furoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality: This converts the carboxylic acid to the more reactive acyl chloride, facilitating the subsequent amidation. Using a slight excess ensures complete conversion.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-(hydroxymethyl)-2-furoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude acyl chloride from Step 1 in anhydrous THF (10 mL/g).

-

In a separate flask, prepare a solution of methylamine (2.2 eq, e.g., 40% in water or 2.0 M in THF) and triethylamine (TEA, 1.5 eq) in THF. Causality: An excess of the amine is used to drive the reaction to completion. TEA acts as a base to neutralize the HCl byproduct, preventing side reactions.

-

Cool the methylamine solution to 0 °C.

-

Add the acyl chloride solution dropwise to the stirred methylamine solution.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Predicted Biological Activity & Therapeutic Rationale

While this specific molecule has not been profiled, the furan-2-carboxamide scaffold is a known pharmacophore with diverse biological activities. Extrapolation from structurally similar compounds suggests potential applications in oncology and microbiology.

-

Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of furan derivatives against various cancer cell lines. For instance, novel carbamothioyl-furan-2-carboxamide derivatives have shown significant activity against human cancer cell lines including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast).[7] Similarly, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate exhibited significant anticancer activities against HeLa (cervical) cell lines.[3] The combination of the furan ring and an amide side chain in our target compound provides a strong rationale for investigating its antiproliferative properties.

-

Antimicrobial Activity: The furan ring is a core component of several antimicrobial agents, including nitrofuran antibiotics.[8] Furan-2-carboxamide derivatives have been synthesized and shown to possess potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[7][9] The structural elements of this compound warrant investigation into its efficacy as a potential antimicrobial agent.

-

Other Potential Activities: Derivatives of 5-hydroxymethylfurfural (HMF), the likely precursor, have been investigated for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-hypoxic activities.[10] Furthermore, other 2-furoic acid derivatives have been shown to possess hypolipidemic activity.[11] These findings suggest that the therapeutic window for this compound could be broader than just oncology and infectious disease.

Proposed Experimental Workflows for Compound Validation and Screening

A systematic approach is required to validate the structure of the synthesized compound and to screen for its biological activities.[12][13]

Physicochemical Characterization Workflow

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempoint.com [chempoint.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Hydroxymethyl)-N-methyl-2-furamide: Molecular Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 5-(Hydroxymethyl)-N-methyl-2-furamide. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry who are interested in the therapeutic potential of novel furan-based compounds.

Introduction: The Significance of the Furan Scaffold

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in numerous pharmacologically active compounds. Its unique electronic and steric properties make it a valuable scaffold in modern drug discovery. Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the furan nucleus allows for strategic structural modifications that can enhance receptor binding, metabolic stability, and overall bioavailability, making it a privileged structure in medicinal chemistry.[1]

This guide focuses on a specific derivative, this compound, a molecule that combines the key features of a hydroxymethyl group and an N-methyl amide on the furan platform. These functional groups offer opportunities for hydrogen bonding and other molecular interactions, suggesting a high potential for biological activity.

Molecular Structure and Physicochemical Properties

The definitive identification of this compound is confirmed by its Chemical Abstracts Service (CAS) number, 1185320-28-8.[4]

Molecular Structure

The molecular structure of this compound consists of a central furan ring substituted at the C2 position with an N-methylcarboxamide group and at the C5 position with a hydroxymethyl group.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with related compounds.

| Property | Value | Source |

| CAS Number | 1185320-28-8 | [4] |

| Molecular Formula | C₇H₉NO₃ | [4] |

| Molecular Weight | 155.15 g/mol | [4] |

| InChI Key | CEBSWNKGLWHJRL-UHFFFAOYSA-N | [4] |

| Predicted LogP | -0.550 | [5] |

| Predicted pKa | 3.11 (acidic) | [5] |

| Physical Form | Solid | [4] |

Synthesis and Derivatization

The synthesis of this compound can be logically approached through a two-step process starting from the readily available biomass-derived platform chemical, 5-(Hydroxymethyl)furfural (HMF).[6][7]

Proposed Synthesis Pathway

The proposed synthetic route involves the oxidation of HMF to 5-(hydroxymethyl)-2-furoic acid, followed by the amidation of the resulting carboxylic acid with methylamine.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Oxidation of 5-(Hydroxymethyl)furfural (HMF) to 5-(Hydroxymethyl)-2-furoic acid

Rationale: The selective oxidation of the aldehyde group of HMF to a carboxylic acid is a well-established transformation. Various catalytic systems can be employed, with ruthenium-based catalysts in aqueous media offering a green and efficient route.[8]

Protocol:

-

In a round-bottom flask, dissolve 5-(Hydroxymethyl)furfural in an alkaline aqueous solution.

-

Introduce a catalytic amount of a suitable ruthenium pincer complex.

-

Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(hydroxymethyl)-2-furoic acid.

Step 2: Amidation of 5-(Hydroxymethyl)-2-furoic acid with Methylamine

Rationale: The direct amidation of a carboxylic acid with an amine is a fundamental reaction in organic synthesis. The use of a reusable Lewis acid catalyst such as Nb₂O₅ can facilitate this transformation under relatively mild conditions.[9]

Protocol:

-

To a solution of 5-(hydroxymethyl)-2-furoic acid in a suitable solvent (e.g., toluene), add a catalytic amount of Nb₂O₅.

-

Introduce a stoichiometric amount of methylamine (as a solution or gas).

-

Heat the reaction mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

After completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

-

Furan Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two protons on the furan ring.

-

Hydroxymethyl Protons: A singlet or a doublet (depending on coupling to the hydroxyl proton) around δ 4.5 ppm for the -CH₂- group and a broad singlet for the -OH proton.

-

N-Methyl Protons: A singlet or a doublet (due to coupling with the amide proton) around δ 2.8-3.0 ppm.

-

Amide Proton: A broad singlet or quartet (due to coupling with the N-methyl protons) in the downfield region (δ 7.5-8.5 ppm).

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm).

-

Furan Carbons: Four signals in the aromatic region (δ 100-160 ppm), with the carbon bearing the hydroxymethyl group being the most upfield.

-

Hydroxymethyl Carbon: A signal around δ 55-65 ppm.

-

N-Methyl Carbon: A signal in the upfield region (δ 25-30 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad band around 3300-3500 cm⁻¹ from the hydroxyl group.

-

N-H Stretch: A sharp peak around 3300 cm⁻¹ from the amide N-H.

-

C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

-

N-H Bend (Amide II): A band around 1520-1570 cm⁻¹.

-

C-O Stretch: Bands in the region of 1000-1250 cm⁻¹ corresponding to the furan ether and the alcohol C-O bonds.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 155. Key fragmentation patterns would likely involve the loss of a hydroxymethyl radical (•CH₂OH), a methyl group (•CH₃), and cleavage of the amide bond.

Potential Applications and Future Directions

The therapeutic potential of this compound can be inferred from the broad biological activities exhibited by other furan derivatives.[1][11]

Pharmacological Relevance

-

Antimicrobial Activity: Many furan-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1] The presence of the amide and hydroxyl functionalities on the target molecule could enhance its interaction with microbial enzymes or cell wall components.

-

Anticancer Properties: The furan scaffold is present in several anticancer agents. These molecules can induce apoptosis or inhibit key enzymes involved in cancer cell proliferation.[1] Studies on related furan derivatives have demonstrated cytotoxicity against various cancer cell lines.[12]

-

Anti-inflammatory Effects: Furan derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]

-

Neuroprotective Potential: Recent studies have highlighted the neuroprotective effects of furan-containing compounds, suggesting their potential in treating neurodegenerative diseases.[13]

Future Research and Development

Further investigation into the biological activities of this compound is warranted. Key areas for future research include:

-

In vitro screening: Evaluating the compound's activity against a panel of bacterial, fungal, and cancer cell lines.

-

Mechanism of action studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the molecule to optimize its potency and selectivity.

-

In vivo studies: Assessing the compound's efficacy and safety in animal models of relevant diseases.

The unique combination of functional groups on the furan scaffold of this compound makes it a promising candidate for further investigation in the development of novel therapeutic agents.

References

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5).

- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085.

- Lewkowski, J. (2001).

- 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6. ChemicalBook. Retrieved January 21, 2026.

- Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. (2025).

- Formation of 5-hydroxymethyl-2-furfural (HMF) and 5-hydroxymethyl-2-furoic acid during roasting of coffee. (2002). Journal of Agricultural and Food Chemistry, 50(17), 4882-4887.

- 5-(Hydroxymethyl)-N,N-dimethyl-2-furamide | 1211764-32-7. Biosynth. Retrieved January 21, 2026.

- 5-(Hydroxymethyl)furfural | C6H6O3. PubChem. Retrieved January 21, 2026.

- 5-Hydroxymethyl-2-furoylcarnitine | C13H19NO6. PubChem. Retrieved January 21, 2026.

- Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (2018). Green Chemistry, 20(22), 5227-5235.

- This compound. Sigma-Aldrich. Retrieved January 21, 2026.

- Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. (2022). Journal of Phytology, 14, 33-38.

- Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (2019). Molecules, 24(18), 3328.

- Synthesis and biological activities of furan derivatives. (2025).

- Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. (2024). Journal of Phytology.

- 5-Hydroxymethyl-2-furancarboxylic Acid (CAS 6338-41-6). Cayman Chemical. Retrieved January 21, 2026.

- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).

- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022).

- A Review on Biological and Medicinal Significance of Furan. (2023). Journal of Drug Delivery and Therapeutics, 13(2), 123-130.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry.

- 5-hydroxymethyl-2-furfural and Derivatives Formed During Acid Hydrolysis of Conjugated and Bound Phenolics in Plant Foods and the Effects on Phenolic Content and Antioxidant Capacity. (2014). Journal of Agricultural and Food Chemistry, 62(20), 4646-4655.

- Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. (2013).

- 2,5-Furandimethanol | C6H8O3. PubChem. Retrieved January 21, 2026.

- N-(Hydroxymethyl)formamide | C2H5NO2. PubChem. Retrieved January 21, 2026.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. This compound | 1185320-28-8 [sigmaaldrich.com]

- 5. 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ijabbr.com [ijabbr.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-(Hydroxymethyl)-N-methyl-2-furamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(Hydroxymethyl)-N-methyl-2-furamide , a furan derivative of significant interest in medicinal chemistry and materials science. Understanding its structural features through modern analytical techniques is paramount for its application and development. This document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering both theoretical underpinnings and practical insights into the data acquisition and interpretation for this specific molecule.

While experimentally obtained spectra for this compound (CAS No. 1185320-28-8) are not widely published, this guide will provide a robust, predictive analysis based on the well-documented spectroscopic data of its precursors and closely related analogs.[1][2][3] This approach not only allows for a detailed forecast of the expected spectral features but also equips the researcher with the necessary framework to interpret experimentally acquired data.

Molecular Structure and its Spectroscopic Implications

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. This compound possesses a furan ring, a hydroxymethyl group, and an N-methylamide functionality. Each of these components will give rise to characteristic signals in the various spectra, allowing for a complete structural elucidation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for many modern spectrometers, the residual solvent peak can be used for calibration.

-

Data Acquisition: Transfer the solution to a clean, dry NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are highly recommended to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are based on the analysis of similar furan derivatives.[2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H3 (furan) | 6.2-6.4 | Doublet (d) | 1H | Coupled to H4. |

| H4 (furan) | 7.0-7.2 | Doublet (d) | 1H | Coupled to H3. |

| -CH₂OH (hydroxymethyl) | 4.5-4.7 | Singlet (s) | 2H | The hydroxyl proton may or may not be visible depending on the solvent and concentration. |

| -OH (hydroxyl) | Variable | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| -NH (amide) | 7.5-8.5 | Broad Singlet (br s) | 1H | Chemical shift can be broad and is solvent dependent. |

| -NCH₃ (N-methyl) | 2.8-3.0 | Doublet (d) | 3H | Will appear as a singlet if there is no coupling to the amide proton, which is often the case due to rapid exchange or quadrupole broadening. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (amide carbonyl) | 160-165 | |

| C2 (furan) | 145-150 | Attached to the amide group. |

| C5 (furan) | 155-160 | Attached to the hydroxymethyl group. |

| C3 (furan) | 110-115 | |

| C4 (furan) | 118-122 | |

| -CH₂OH (hydroxymethyl) | 55-60 | |

| -NCH₃ (N-methyl) | 25-30 |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or the KBr pellet should be acquired and subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Strong, Broad |

| N-H stretch (amide) | 3200-3400 | Moderate |

| C-H stretch (aromatic) | 3100-3150 | Moderate |

| C-H stretch (aliphatic) | 2850-3000 | Moderate |

| C=O stretch (amide I) | 1640-1680 | Strong |

| N-H bend (amide II) | 1510-1570 | Moderate |

| C=C stretch (furan ring) | 1500-1600 | Moderate to Strong |

| C-O stretch (hydroxyl & furan) | 1000-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would provide more extensive fragmentation information.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.

Predicted Mass Spectral Data

The molecular formula for this compound is C₇H₉NO₃, with a calculated molecular weight of 155.15 g/mol .[3]

-

Expected Molecular Ion: In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 156.06. High-resolution mass spectrometry should confirm the elemental composition.

-

Key Fragmentation Patterns: Under EI or tandem MS (MS/MS) conditions, fragmentation of the molecule is expected. Key fragment ions would likely arise from:

-

Loss of water (-18 Da) from the hydroxymethyl group.

-

Loss of the hydroxymethyl group (-31 Da).

-

Cleavage of the amide bond.

-

Figure 2: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its development and application. This technical guide provides a detailed, predictive framework for its NMR, IR, and MS analysis based on the established spectroscopic properties of closely related furan derivatives. By following the outlined experimental protocols and utilizing the predicted spectral data as a reference, researchers and scientists can confidently identify and characterize this important molecule, ensuring its quality and purity for downstream applications in drug discovery and materials science.

References

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

5-Hydroxymethylfurfural | C6H6O3. PubChem. [Link]

-

N-hydroxy-N-methylfuran-2-carboxamide | C6H7NO3. PubChem. [Link]

-

Furamide | C5H5NO2. PubChem. [Link]

Sources

A Technical Guide to the Solubility and Stability of 5-(Hydroxymethyl)-N-methyl-2-furamide: A Framework for Preclinical Assessment

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

5-(Hydroxymethyl)-N-methyl-2-furamide is a furan derivative with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its successful application, particularly in a research and development setting. This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this document emphasizes foundational principles, proven experimental protocols, and the interpretation of data based on the known chemistry of related furan compounds. The objective is to equip researchers with the necessary tools and knowledge to conduct a robust in-house evaluation of this molecule's suitability for their intended applications.

Introduction to this compound

This compound belongs to the furan family, a class of heterocyclic organic compounds. Its structure, featuring a furan ring substituted with a hydroxymethyl group and an N-methylamide group, suggests a molecule with a balance of hydrophilic and lipophilic characteristics. The amide and hydroxyl functionalities are capable of hydrogen bonding, which is expected to influence its solubility in polar solvents, while the furan ring provides a degree of aromaticity and nonpolarity.

This guide will first address the solubility profile of this compound, offering a systematic approach to its experimental determination. Subsequently, it will delve into its stability, outlining potential degradation pathways and providing protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Solubility Profile: A Predictive and Experimental Approach

2.1. Predicted Solubility Characteristics

Based on its molecular structure, the following solubility characteristics can be anticipated:

-

Aqueous Solubility: The presence of the hydroxyl and N-methylamide groups, both capable of hydrogen bonding with water, suggests that this compound will exhibit some degree of aqueous solubility. However, the nonpolar furan ring will limit its miscibility in water.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, and are likely to be effective at solvating the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be good solvents for this compound, particularly due to their ability to accept hydrogen bonds and their overall polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited due to the presence of the polar functional groups.

2.2. Experimental Determination of Solubility

A definitive understanding of the solubility profile requires empirical testing. The shake-flask method is a widely accepted and straightforward approach for determining equilibrium solubility.[6]

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetonitrile, hexane). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Data Presentation: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 | ||

| Acetonitrile | 25 | ||

| Hexane | 25 |

Visualization: Solvent Selection Workflow

Caption: Decision tree for solvent selection for this compound.

Stability Profile: Unveiling Potential Liabilities

The stability of a molecule is a critical determinant of its shelf-life, handling requirements, and its behavior in biological systems. Forced degradation studies are essential for identifying potential degradation pathways and for developing stability-indicating analytical methods.[7]

3.1. Predicted Degradation Pathways

The furan ring is susceptible to degradation under various conditions. Based on the known chemistry of furan derivatives, the following degradation pathways are plausible for this compound:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would yield 5-(hydroxymethyl)-2-furoic acid and methylamine. The furan ring itself can also undergo acid-catalyzed ring opening.

-

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The furan ring is also susceptible to oxidative cleavage.

-

Thermal Degradation: At elevated temperatures, furan compounds can undergo complex degradation reactions, including ring opening and polymerization.[8][9][10]

-

Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to degradation.[11][12][13][14]

3.2. Experimental Protocol: Forced Degradation Studies

Forced degradation studies should be conducted in accordance with ICH guidelines to systematically evaluate the stability of the molecule under various stress conditions.[1][5][7][15]

Protocol for Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period. Also, heat a solution of the compound.

-

Photostability: Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11][16] A dark control sample should be stored under the same conditions but protected from light.

Analytical Monitoring

A stability-indicating HPLC method should be developed and validated to monitor the degradation of this compound. This method must be able to separate the parent compound from its degradation products. LC-MS is invaluable for the identification of the degradation products.

Data Presentation: Summary of Forced Degradation Studies

| Stress Condition | Duration | Temperature | % Degradation of Parent | No. of Degradants Detected | Observations (e.g., color change) |

| 0.1 M HCl | 72 hours | 60 °C | |||

| 0.1 M NaOH | 72 hours | 40 °C | |||

| 3% H₂O₂ | 24 hours | RT | |||

| Dry Heat (Solid) | 7 days | 80 °C | |||

| Photostability (Solution) | Per ICH Q1B | RT |

Visualization: Potential Furan Ring Degradation Pathway

Caption: Potential degradation pathways of the furan ring in this compound.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for its characterization. By following the outlined predictive approaches and detailed experimental protocols, researchers can systematically evaluate its solubility and stability. This information is critical for making informed decisions in drug discovery and development, from initial screening and formulation to ensuring the integrity of analytical and biological data. The principles and methodologies described herein are grounded in established scientific practices and regulatory expectations, providing a solid foundation for the comprehensive physicochemical profiling of this and other novel chemical entities.

References

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency; 2003. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

-

Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

-

Linseis. Measurement of thermal stability. [Link]

-

International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies. [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. [Link]

-

ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

European Pharmaceutical Review. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

NIH. Degradome analysis to identify direct protein substrates of small-molecule degraders. [Link]

-

ASTM International. Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)1. [Link]

-

YouTube. ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

-

BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. [Link]

-

National Genomics Data Center (CNCB-NGDC). ICH guideline for photostability testing: aspects and directions for use. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

PubMed. Methods for Quantitative Assessment of Protein Degradation. [Link]

-

atlas-mts.com. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

Analytice. Hydrolysis and function of PH according to OECD test no. 111. [Link]

-

ACS Publications. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Analytical Chemistry. [Link]

-

ACS Publications. Thermal Stability of Some Organic Compounds. | Journal of Chemical & Engineering Data. [Link]

-

ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

International Journal in Management and Social Science. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

-

World Health Organization (WHO). Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]

-

ResearchGate. Thermal stability of inorganic and organic compounds in atmospheric particulate matter | Request PDF. [Link]

-

Academia.edu. Stability Testing of Pharmaceutical Products. [Link]

-

IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]

-

Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

McMaster University. Solubility of Organic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

NIH. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

SlideShare. Stability program in the development of a medicinal product. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. snscourseware.org [snscourseware.org]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. mt.com [mt.com]

- 10. linseis.com [linseis.com]

- 11. m.youtube.com [m.youtube.com]

- 12. biobostonconsulting.com [biobostonconsulting.com]

- 13. OLB-PM-14703965 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. database.ich.org [database.ich.org]

- 15. ijisrt.com [ijisrt.com]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

An In-Depth Technical Guide to the Potential Biological Activity of 5-(Hydroxymethyl)-N-methyl-2-furamide

Foreword: Unveiling the Bio-Potential of a Furan Derivative

The landscape of drug discovery is in a constant state of evolution, with a significant focus on the exploration of novel chemical entities derived from renewable resources. Among these, furan-based compounds, readily accessible from biomass, have garnered considerable attention. 5-(Hydroxymethyl)-N-methyl-2-furamide, a derivative of the versatile platform chemical 5-hydroxymethylfurfural (5-HMF), stands as a molecule of interest at the intersection of sustainable chemistry and pharmaceutical sciences. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the hypothesized biological activities of this compound and the experimental pathways to validate them. Drawing upon the established bioactivities of its parent compound and related furan structures, we will delve into the scientific rationale and detailed methodologies for a thorough investigation of its therapeutic potential.

Introduction to this compound: A Molecule of Interest

This compound is a furan derivative characterized by a hydroxymethyl group at the 5-position and an N-methylamide group at the 2-position of the furan ring. Its synthesis would logically stem from 5-hydroxymethylfurfural (5-HMF), a key intermediate in the biorefinery process, produced from the acid-catalyzed dehydration of hexoses.[1][2] The presence of the furan moiety is significant, as it is a structural motif found in numerous natural products with diverse biological activities.[3]

The N-methylamide functionality introduces a polar group that can participate in hydrogen bonding, potentially influencing the molecule's pharmacokinetic and pharmacodynamic properties. While direct studies on this compound are scarce, the well-documented biological activities of 5-HMF and other furan derivatives provide a strong foundation for hypothesizing its potential therapeutic applications. These include antioxidant, antiproliferative, and anti-inflammatory effects.[4][5]

Hypothesized Biological Activities and Investigative Frameworks

The structural similarity of this compound to bioactive furan compounds, most notably its precursor 5-HMF, allows us to formulate several hypotheses regarding its potential biological activities. This section outlines these potential activities and provides a framework for their experimental validation.

Antioxidant Potential: A First Line of Cellular Defense

Scientific Rationale: 5-HMF has demonstrated notable antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.[4][6] It is plausible that this compound retains or even enhances this capability due to the electron-donating nature of the hydroxymethyl group and the potential for the amide group to influence the electronic properties of the furan ring.

Experimental Workflow:

Caption: Workflow for assessing the in vitro antioxidant activity.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

-

In a 96-well plate, add varying concentrations of the test compound to a solution of DPPH in methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid should be used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

AAPH-Induced Erythrocyte Hemolysis Assay:

-

Isolate erythrocytes from fresh heparinized blood by centrifugation.

-

Pre-incubate the erythrocyte suspension with various concentrations of the test compound.

-

Induce hemolysis by adding 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a free radical initiator.

-

Incubate the mixture at 37°C with gentle shaking.

-

Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

A known antioxidant like Trolox can be used as a positive control.

-

Data Presentation:

| Assay | Endpoint | Expected Outcome for Active Compound |

| DPPH Assay | IC50 (µg/mL) | Low IC50 value |

| ABTS Assay | IC50 (µg/mL) | Low IC50 value |

| Hemolysis Assay | % Inhibition | High percentage of hemolysis inhibition |

Antiproliferative and Pro-Apoptotic Activity: Targeting Cancer Cells

Scientific Rationale: 5-HMF has been reported to exhibit antiproliferative effects on various cancer cell lines, such as human melanoma A375 cells, by inducing apoptosis and cell cycle arrest.[4][5][6] Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have also shown cytotoxicity against HeLa and HepG2 cancer cell lines.[3][7] This suggests that the furan core is a promising scaffold for the development of anticancer agents.

Experimental Workflow:

Caption: A stepwise approach to evaluate anticancer potential.

Experimental Protocols:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining):

-

Treat cells with the test compound at its IC50 concentration for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Presentation:

| Cell Line | MTT Assay (IC50 in µM) | Apoptosis (% of Annexin V positive cells) | Cell Cycle Arrest Phase |

| A375 (Melanoma) | |||

| HeLa (Cervical) | |||

| HepG2 (Liver) | |||

| Normal Fibroblasts |

Anti-inflammatory Properties: Modulating Immune Responses

Scientific Rationale: 5-HMF has been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines in lipopolysaccharide (LPS)-stimulated macrophage models.[5] The structural features of this compound may allow it to interact with key enzymes and signaling pathways involved in inflammation.

Experimental Workflow:

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Protocols:

-

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages:

-

Culture RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

A known inhibitor of NO synthase, such as L-NAME, should be used as a positive control.

-

-

Cytokine Measurement by ELISA:

-

Following the same cell treatment protocol as above, collect the culture supernatant.

-

Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Follow the manufacturer's instructions for the ELISA procedure.

-

Dexamethasone can be used as a positive control.

-

Potential Antiprotozoal Activity: A Lesson from "Furamide"

Scientific Rationale: The commercially available drug Diloxanide furoate, marketed as Furamide, is a luminal amebicide used to treat infections caused by Entamoeba histolytica.[8][9] Although its precise mechanism of action is not fully elucidated, it is believed to disrupt protein synthesis in the parasite.[10][11] The presence of a furan ring and an amide-like structure in Diloxanide suggests that this compound could be explored for similar antiprotozoal activities.

Experimental Approach:

A primary screening of this compound against the trophozoite stage of Entamoeba histolytica in vitro would be the initial step. This would involve determining the IC50 value for parasite growth inhibition. If promising activity is observed, further studies to elucidate the mechanism of action, potentially involving assays to assess protein synthesis inhibition, could be pursued.

Synthesis and Characterization

A robust investigation into the biological activity of this compound necessitates a reliable synthetic route and thorough characterization of the compound. A plausible synthesis could involve the amidation of methyl 5-(hydroxymethyl)-2-furoate, which can be derived from 5-HMF, with methylamine.[3] Full characterization using techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis is crucial to confirm the structure and purity of the synthesized compound before biological evaluation.

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule with the potential for a range of biological activities. Based on the established profiles of its parent compound, 5-HMF, and other bioactive furan derivatives, a systematic investigation into its antioxidant, antiproliferative, and anti-inflammatory properties is warranted. The experimental frameworks and detailed protocols provided in this guide offer a clear path for researchers to undertake a comprehensive evaluation of this compound. Positive findings from these in vitro studies would pave the way for more advanced preclinical investigations, including in vivo efficacy and safety assessments, ultimately contributing to the development of new therapeutic agents from sustainable sources.

References

-

Zhao, L., et al. (2013). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. Journal of Agricultural and Food Chemistry, 61(44), 10604-10611. [Link]

-

Rosatella, A. A., et al. (2011). 5-Hydroxymethylfurfural (HMF) as a building block platform: Biological properties, synthesis and synthetic applications. Green Chemistry, 13(4), 754-793. [Link]

-

Zhao, L., et al. (2013). In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. Request PDF. [Link]

-

Sharmila, S., et al. (2023). Therapeutic Potential of HMF and Its Derivatives: a Computational Study. Journal of Molecular Structure, 1282, 135198. [Link]

-

Zhao, L., et al. (2014). Antioxidant and antiproliferative activities of 5-Hydroxymethylfurfural. ResearchGate. [Link]

-

National Toxicology Program. (1990). Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). U.S. Department of Health and Human Services. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

Orha, L., et al. (2020). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Request PDF. [Link]

-

Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. Arkivoc, 2001(1), 17-54. [Link]

-

Roma, G., et al. (1990). Synthesis and pharmacological profile of novel N-substituted N-[5H-[4]benzopyrano[4,3-d]pyrimidin-2-YL]-N-methylglycinamides. Il Farmaco; edizione scientifica, 45(6), 633-652. [Link]

-

Jida, M. M., & Al-Hussain, S. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5431. [Link]

-

National Center for Biotechnology Information. (n.d.). Furamide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Diloxanide furoate. PubChem Compound Database. [Link]

-

Inshutiyimana, S., et al. (2025). Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. Basic & Clinical Pharmacology & Toxicology, 136(1), e14106. [Link]

-

Patsnap. (2024). What is the mechanism of Diloxanide? Patsnap Synapse. [Link]

-

Drugs.com. (2020). Diloxanide Furoate Drug Information, Professional. E-lactancia. [Link]

-

Inshutiyimana, S., et al. (2024). Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. ResearchGate. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. Therapeutic Potential of HMF and Its Derivatives: a Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Diloxanide furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. e-lactancia.org [e-lactancia.org]

- 10. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]